5-[4-(dipropylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a dipropylamino group attached to a phenyl ring, which is further connected to a methylene bridge and a diazinane ring containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps:
Formation of the Dipropylamino Phenyl Intermediate: This step involves the reaction of dipropylamine with a suitable phenyl halide under basic conditions to form the dipropylamino phenyl intermediate.
Methylene Bridge Formation: The intermediate is then reacted with formaldehyde or a similar methylene donor to introduce the methylene bridge.
Diazinane Ring Formation: The final step involves the cyclization of the intermediate with a thiourea derivative under acidic conditions to form the diazinane ring, incorporating sulfur and oxygen atoms.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the diazinane ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development, particularly in the field of cancer or neurological disorders.
Industry
Polymer Science: It can be used as a monomer or additive in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The dipropylamino group can interact with hydrophobic pockets, while the diazinane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-[[4-(dimethylamino)phenyl]methylene]barbituric acid
Uniqueness
5-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its dipropylamino group provides hydrophobic interactions, while the diazinane ring offers multiple sites for hydrogen bonding and coordination, making it versatile for various applications.
Properties
Molecular Formula |
C17H21N3O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-[[4-(dipropylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H21N3O2S/c1-3-9-20(10-4-2)13-7-5-12(6-8-13)11-14-15(21)18-17(23)19-16(14)22/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,19,21,22,23) |
InChI Key |
LSAZZOLMIJDNNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
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